![molecular formula C13H17ClFNO B2669685 (S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride CAS No. 2219353-63-4](/img/structure/B2669685.png)
(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride” is a complex organic compound. It contains a chromane moiety, which is a heterocyclic compound with a benzene ring fused to a dihydropyran ring . The compound also contains a cyclopentane ring, a five-membered ring, and an amine group (-NH2), which is a basic functional group in organic chemistry. The term “spiro” in the name indicates that the two rings share a single atom. The “(S)-6-Fluoro” part suggests that a fluorine atom is attached at the 6th position of the spiro compound, and it has an (S) or left-handed configuration .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spiro configuration means the chromane and cyclopentane rings are fused at one atom. The (S)-6-Fluoro indicates the fluorine atom is attached at the 6th position in a left-handed configuration .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The amine group could participate in acid-base reactions, and the compound could undergo substitution or addition reactions at the various positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with different reagents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride:
Antimicrobial Agents
Research has shown that spiro chromanone derivatives, including (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride, exhibit significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The molecular structure of these derivatives allows them to interact with microbial targets such as penicillin-binding proteins and DNA gyrase, leading to high binding affinities and substantial antimicrobial activity .
Anticancer Agents
The structural framework of (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride has been explored for its potential in anticancer therapy. Chromanone derivatives are known to exhibit anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells. These compounds can interfere with various cellular pathways, making them promising candidates for the development of new anticancer drugs .
Anti-inflammatory Agents
Chromanone derivatives, including (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride, have been studied for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. Their ability to modulate the immune response makes them valuable in the treatment of inflammatory diseases .
Antioxidant Agents
The antioxidant potential of (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride has been investigated due to its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly important in preventing cellular damage and aging, as well as in the treatment of diseases associated with oxidative stress .
Antidiabetic Agents
Research has indicated that chromanone derivatives can act as antidiabetic agents by modulating glucose metabolism and improving insulin sensitivity. (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride has shown potential in lowering blood glucose levels and could be developed into new treatments for diabetes .
Neuroprotective Agents
The neuroprotective effects of (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride have been explored in various studies. These compounds can protect neurons from damage caused by oxidative stress and neuroinflammation, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Agents
Chromanone derivatives, including (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride, have been evaluated for their antiviral activities. These compounds can inhibit the replication of viruses by targeting viral enzymes and proteins, offering a new avenue for antiviral drug development .
Antifungal Agents
The antifungal properties of (S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride have been studied, showing effectiveness against various fungal pathogens. These compounds can disrupt fungal cell membranes and inhibit fungal growth, making them useful in the treatment of fungal infections .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJYJEBGIUYEGT-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


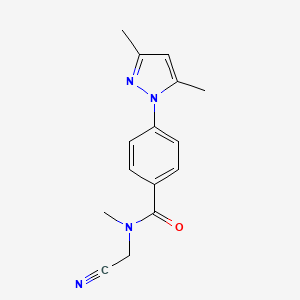
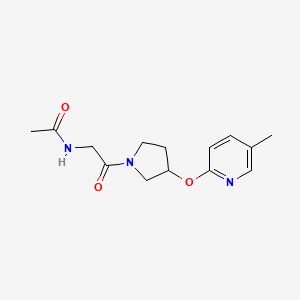
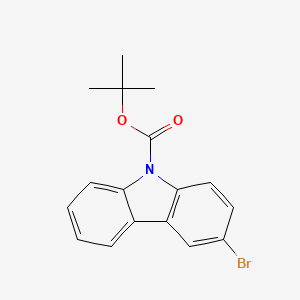
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2669610.png)

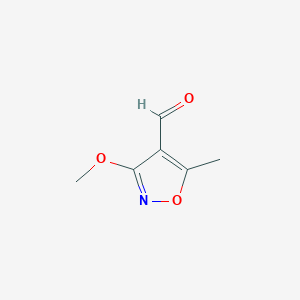
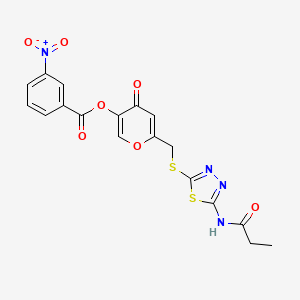

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2669619.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)
![3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2669623.png)
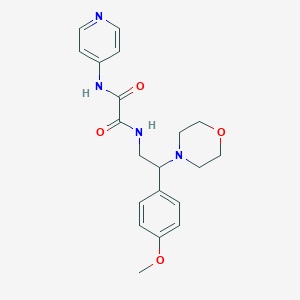
![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)